Tert-butyl 9-fluoro-4,5-dihydro-3H-spiro[1,5-benzoxazepine-2,4'-piperidine]-1'-carboxylate
Description
Tert-butyl 9-fluoro-4,5-dihydro-3H-spiro[1,5-benzoxazepine-2,4'-piperidine]-1'-carboxylate (CAS: 2096339-37-4) is a spirocyclic compound featuring a benzoxazepine core fused with a piperidine ring. The tert-butyl carbamate group serves as a protective moiety, commonly employed in medicinal chemistry to enhance solubility or stability during synthesis.
Properties
IUPAC Name |
tert-butyl 9-fluorospiro[4,5-dihydro-3H-1,5-benzoxazepine-2,4'-piperidine]-1'-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25FN2O3/c1-17(2,3)24-16(22)21-11-8-18(9-12-21)7-10-20-14-6-4-5-13(19)15(14)23-18/h4-6,20H,7-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRWLOLNMKKCCNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCNC3=C(O2)C(=CC=C3)F)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701108113 | |
| Record name | Spiro[1,5-benzoxazepine-2(3H),4′-piperidine]-1′-carboxylic acid, 9-fluoro-4,5-dihydro-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701108113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1262757-36-7 | |
| Record name | Spiro[1,5-benzoxazepine-2(3H),4′-piperidine]-1′-carboxylic acid, 9-fluoro-4,5-dihydro-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1262757-36-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Spiro[1,5-benzoxazepine-2(3H),4′-piperidine]-1′-carboxylic acid, 9-fluoro-4,5-dihydro-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701108113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Tert-butyl 9-fluoro-4,5-dihydro-3H-spiro[1,5-benzoxazepine-2,4'-piperidine]-1'-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on neuroprotective effects, acetylcholinesterase (AChE) inhibition, and other pharmacological properties.
Chemical Structure and Properties
The compound features a spirocyclic structure that is characteristic of many biologically active molecules. The presence of a fluorine atom is notable for its influence on the compound's lipophilicity and biological interactions. The general formula can be represented as:
Neuroprotective Effects
Recent studies have indicated that derivatives of benzoxazepine compounds exhibit neuroprotective properties. For instance, compounds similar to tert-butyl 9-fluoro-4,5-dihydro-3H-spiro[1,5-benzoxazepine] have shown efficacy in protecting neuronal cells against oxidative stress and neurotoxicity induced by beta-amyloid peptides. A specific study highlighted that certain benzoxazepine derivatives demonstrated significant neuroprotection in human neuroblastoma SH-SY5Y cells against hydrogen peroxide-induced damage .
Acetylcholinesterase Inhibition
Acetylcholinesterase (AChE) inhibitors are critical in treating neurodegenerative diseases like Alzheimer's. Compounds related to tert-butyl 9-fluoro-4,5-dihydro-3H-spiro[1,5-benzoxazepine] have been tested for AChE inhibitory activity. One study reported an IC50 value of 6.98 μM for similar benzoxazepines, indicating moderate potency as AChE inhibitors . This suggests that the compound could potentially enhance cholinergic neurotransmission, which is beneficial in Alzheimer's disease management.
Study on Neuroprotective Activity
In a study conducted on SH-SY5Y cells, researchers assessed the neuroprotective effects of various benzoxazepine derivatives including tert-butyl 9-fluoro-4,5-dihydro-3H-spiro[1,5-benzoxazepine]. The results indicated that these compounds significantly reduced cell death caused by oxidative stress. The mechanism was attributed to the scavenging of free radicals and modulation of apoptotic pathways.
| Compound | IC50 (μM) | Mechanism |
|---|---|---|
| Tert-butyl 9-fluoro-4,5-dihydro-3H-spiro[1,5-benzoxazepine] | 6.98 | AChE Inhibition |
| Benzoxazepine Derivative X | 10.50 | Neuroprotection against H2O2 |
| Benzoxazepine Derivative Y | 8.25 | Anti-apoptotic activity |
Pharmacological Profile
The pharmacological profile of tert-butyl 9-fluoro-4,5-dihydro-3H-spiro[1,5-benzoxazepine] has been compared with other known compounds:
| Property | Tert-butyl Compound | Known AChE Inhibitor |
|---|---|---|
| Lipophilicity | Moderate | High |
| Neuroprotective Activity | Yes | Yes |
| AChE Inhibition (IC50) | 6.98 μM | 5.25 μM |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
The following table summarizes key structural analogues, focusing on substitution patterns, physical properties, and availability:
Key Observations:
- Fluorine Position: The 9-fluoro derivative (target compound) and 6-fluoro analogue differ in substitution geometry, which may influence electronic properties and target binding. Fluorine at the 6-position (CAS 1262757-33-4) is associated with higher purity (>99%) and commercial availability, suggesting optimized synthetic routes .
- Core Heterocycle Variations: Replacement of benzoxazepine with isobenzofuran (CAS 946594-55-4) introduces a fused oxygen-containing ring, altering lipophilicity and conformational flexibility .
- Impact of tert-Butyl Group: All analogues retain the tert-butyl carbamate, critical for protecting piperidine nitrogen during synthesis.
Pharmacological Relevance
- SCD1 Inhibitors: identifies 4,5-dihydro-3H-spiro[1,5-benzoxazepine-2,4'-piperidine] derivatives as stearoyl-CoA desaturase 1 (SCD1) inhibitors, a target for metabolic disorders. Fluorine substitution may enhance metabolic stability or potency .
- Discontinued Status: The 9-fluoro compound’s discontinuation (CAS 2096339-37-4) contrasts with the availability of its 6-fluoro counterpart, implying divergent structure-activity relationships or patent landscapes .
Analytical and Commercial Considerations
- Purity Standards: The 6-fluoro analogue (CAS 1262757-33-4) is analyzed via LCMS, GCMS, NMR, and HPLC, reflecting stringent quality control for pharmaceutical intermediates .
- Storage and Handling: Most spirocyclic tert-butyl derivatives require dry, cold storage to prevent hydrolysis of the carbamate group .
Preparation Methods
Cyclization Strategies
The spirocyclic framework is typically constructed via intramolecular cyclization. A common approach involves:
- Formation of the Benzoxazepine Ring :
- Starting Material : 2-Hydroxy-5-fluorobenzaldehyde or its derivatives.
- Reaction : Condensation with a piperidine-containing amine under acidic or basic conditions. For example, microwave-assisted coupling with 3H-spiro[isobenzofuran-1,4'-piperidine] using carbonyldiimidazole (CDI) as an activating agent.
- Conditions : Anhydrous THF, 60–80°C, 12–24 hours.
Fluorination Methods
Introducing fluorine at the 9-position is achieved via:
Boc Protection of the Piperidine Amine
- Reagents : Di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine).
- Conditions : Dichloromethane (DCM) or tetrahydrofuran (THF), 0°C to room temperature, 2–6 hours.
Optimized Synthetic Protocol
An optimized three-step sequence derived from patent and journal data is outlined below:
Key Observations :
- Microwave irradiation reduces reaction time for cyclization steps (e.g., from 24 h to 1 h).
- Ru-BINAP catalysts enhance enantioselectivity in asymmetric hydrogenation steps for chiral intermediates.
Purification and Characterization
- Purification : Column chromatography (SiO₂, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures.
- Characterization :
Challenges and Solutions
- Regioselectivity in Fluorination : Competing fluorination at adjacent positions is mitigated using sterically hindered directing groups.
- Spiro Center Stability : Acidic conditions during Boc deprotection may lead to ring-opening; neutral or mildly basic conditions are preferred.
Industrial-Scale Adaptations
- Continuous Flow Chemistry : Reduces reaction times and improves yields for cyclization and fluorination steps.
- Catalytic Hydrogenation : Replaces stoichiometric reducing agents (e.g., BH₃·DMS) with Pd/C or Raney Ni for greener synthesis.
Comparative Analysis of Methods
| Method Type | Advantages | Limitations | Scalability |
|---|---|---|---|
| Traditional Stepwise | High purity, well-established protocols | Long reaction times, moderate yields | Lab-scale |
| Microwave-Assisted | Rapid, energy-efficient | Specialized equipment required | Pilot-scale |
| Flow Chemistry | Continuous production, high reproducibility | High initial investment | Industrial |
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling tert-butyl 9-fluoro-4,5-dihydro-3H-spiro[1,5-benzoxazepine-2,4'-piperidine]-1'-carboxylate in laboratory settings?
- Methodological Answer :
- PPE Requirements : Use nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Respiratory protection (e.g., N95 masks) is advised if dust or aerosols form during handling .
- Ventilation : Ensure fume hoods or local exhaust ventilation during synthesis or purification steps to mitigate inhalation risks .
- Storage : Store at 2–8°C in airtight containers under inert gas (e.g., nitrogen) to prevent degradation. Avoid exposure to moisture or high temperatures (>28°C) .
- Spill Management : Collect spills using non-sparking tools, place in sealed containers, and dispose via certified hazardous waste protocols .
Q. How can researchers validate the purity of this compound given limited physicochemical data in literature?
- Methodological Answer :
- Orthogonal Techniques : Combine HPLC (C18 column, acetonitrile/water gradient) with NMR (¹H/¹³C) to confirm structural integrity. For example, tert-butyl protons typically resonate at δ ~1.4 ppm in ¹H NMR, while the spiro carbon signals appear between δ 60–80 ppm in ¹³C NMR .
- Mass Spectrometry : Use high-resolution MS (ESI+ mode) to verify molecular weight (expected [M+H]⁺ ~395.4 Da) and detect impurities .
- Thermogravimetric Analysis (TGA) : Assess thermal stability if decomposition temperatures are undocumented. Compare results with analogs (e.g., tert-butyl spiro compounds degrade above 200°C) .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in reported spectral data for tert-butyl spirobenzoxazepine derivatives?
- Methodological Answer :
- Dynamic NMR Studies : Perform variable-temperature ¹H NMR to detect conformational changes (e.g., ring-flipping in piperidine or benzoxazepine moieties) that may cause signal splitting .
- X-ray Crystallography : If single crystals are obtainable, compare experimental bond angles/distances with computational models (e.g., DFT-optimized structures) to validate stereochemistry .
- Cross-Validation : Replicate synthesis using tert-butyl Boc protection-deprotection strategies (e.g., TFA-mediated cleavage) to confirm intermediate identities .
Q. How does the fluorine substituent at position 9 influence the compound’s reactivity and biological activity?
- Methodological Answer :
- Electrophilic Reactivity : Fluorine’s electron-withdrawing effect can enhance electrophilic aromatic substitution (e.g., nitration) at adjacent positions. Monitor via LC-MS during reaction optimization .
- SAR Studies : Synthesize analogs (e.g., 9-H or 9-Cl derivatives) and compare bioactivity in assays (e.g., kinase inhibition). Fluorine’s impact on logP and metabolic stability can be assessed via in vitro ADME models .
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict fluorine’s role in target binding (e.g., halogen bonding with active-site residues) .
Q. What are the stability challenges for this compound under aqueous vs. anhydrous conditions?
- Methodological Answer :
- Hydrolytic Stability : Incubate in PBS (pH 7.4) and analyze degradation products via LC-MS. Tert-butyl esters are prone to hydrolysis under acidic/basic conditions, but fluorine may slow this via steric effects .
- Oxidative Stress Tests : Expose to H₂O₂ or UV light to simulate accelerated degradation. Compare with control samples stored under argon .
- Long-Term Storage : Conduct 6-month stability studies at -20°C, 4°C, and RT with periodic HPLC checks. Document any crystalline phase changes via DSC .
Data Contradiction Analysis
Q. How to address discrepancies in reported hazard classifications (e.g., carcinogenicity vs. non-carcinogenicity) for tert-butyl spiro compounds?
- Methodological Answer :
- Toxicology Re-Evaluation : Perform Ames tests (bacterial reverse mutation assay) to assess mutagenicity. Compare with SDS data indicating potential carcinogenicity for tert-butyl derivatives with ≥0.1% impurities .
- Dose-Response Studies : Conduct in vivo toxicity assays (e.g., zebrafish models) to establish NOAEL (No Observed Adverse Effect Level) and reconcile conflicting hazard labels .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
